2-Carbamoyl-2,2-dimethylacetic acid

描述

2-Carbamoyl-2,2-dimethylacetic acid is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Carbamoyl-2,2-dimethylacetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

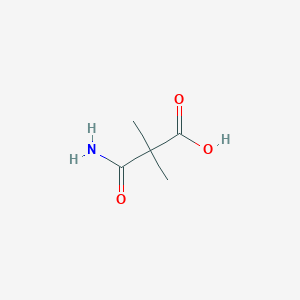

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a carbamoyl group and a dimethylacetic acid moiety. This structure contributes to its bioactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Antiviral Effects

The compound has also been investigated for antiviral properties. Studies suggest that it may inhibit viral replication by interfering with viral entry into host cells or by disrupting viral assembly processes. The specific mechanisms and efficacy against different viruses remain areas for further exploration.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Binding : It may interact with cellular receptors, triggering downstream signaling cascades that affect cell behavior.

- Disruption of Cellular Processes : By targeting critical cellular processes such as protein synthesis or energy metabolism, the compound can induce cytotoxic effects in susceptible cells.

Case Studies

-

Antibacterial Activity :

- A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against Staphylococcus aureus and Escherichia coli. These findings highlight its potential as a lead compound for developing new antibacterial agents.

- Antiviral Activity :

Data Table: Summary of Biological Activities

科学研究应用

Medicinal Chemistry

Antibiotic Development

CDMA has been investigated for its potential role in the development of next-generation antibiotics. Its structural features contribute to the design of compounds that can effectively target resistant bacterial strains. For instance, modifications of β-lactam antibiotics incorporating dimethyl acetic acid moieties have shown enhanced activity against resistant strains of Pseudomonas aeruginosa and other Gram-negative bacteria .

Cancer Therapeutics

Research indicates that CDMA derivatives may serve as inhibitors of histone acetyltransferases (HATs), which are implicated in various cancers. By modulating HAT activity, these compounds could influence gene expression related to tumor growth and proliferation . The inhibition of HATs can lead to a decrease in oncogene expression and promote apoptosis in cancer cells, highlighting the therapeutic potential of CDMA in oncology.

Biochemical Research

Enzyme Inhibition Studies

CDMA has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Its ability to act as a substrate or inhibitor for various enzymes makes it a valuable tool in biochemical assays. For example, research on prolyl hydroxylase inhibitors has shown that compounds similar to CDMA can modulate hypoxia-inducible factor (HIF) pathways, which are crucial in cellular responses to oxygen levels .

Analytical Chemistry Applications

In analytical chemistry, CDMA is used as a standard reference compound for the calibration of analytical methods such as high-performance liquid chromatography (HPLC). Its distinct chemical properties allow for accurate quantification and characterization of similar compounds in complex mixtures .

Case Study 1: Antibiotic Resistance

A study focused on the modification of existing antibiotic frameworks with CDMA derivatives demonstrated significant improvements in antibacterial activity against resistant strains. The incorporation of the dimethyl acetic acid moiety enhanced the binding affinity to penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis .

Case Study 2: Cancer Treatment

Inhibitors derived from CDMA were tested in vitro for their effects on cancer cell lines. Results indicated that these compounds could effectively reduce cell viability and induce apoptosis, suggesting a mechanism involving the inhibition of HATs and subsequent downregulation of oncogenic pathways .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antibiotic development | Enhanced activity against resistant bacteria |

| Cancer therapeutics | Induction of apoptosis via HAT inhibition | |

| Biochemical Research | Enzyme inhibition studies | Modulation of HIF pathways |

| Analytical Chemistry | Calibration standards for HPLC | Accurate quantification in complex mixtures |

属性

IUPAC Name |

3-amino-2,2-dimethyl-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-5(2,3(6)7)4(8)9/h1-2H3,(H2,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTULMVFTYNCYTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552764 | |

| Record name | 3-Amino-2,2-dimethyl-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116070-49-6 | |

| Record name | 3-Amino-2,2-dimethyl-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-carbamoyl-2,2-dimethylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。